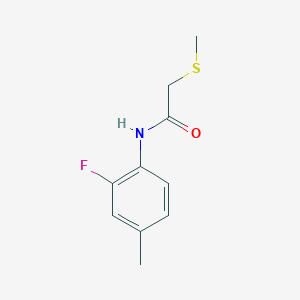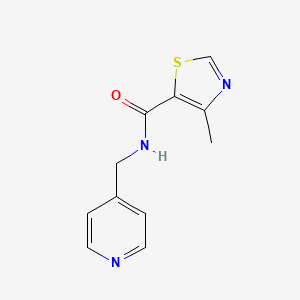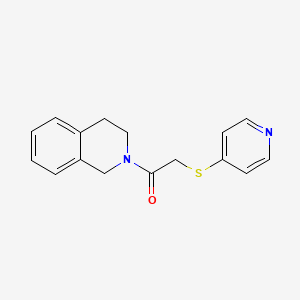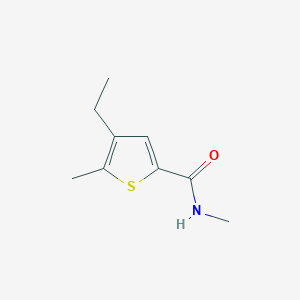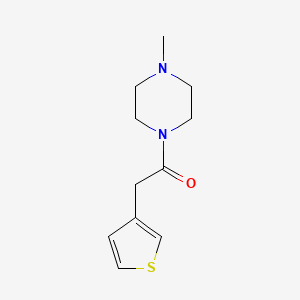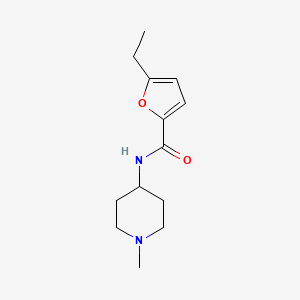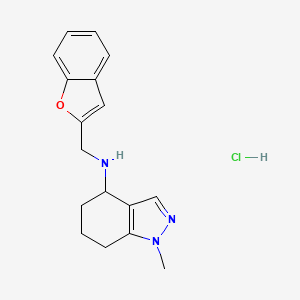![molecular formula C15H22N2O3 B7512621 N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP belongs to the class of morpholine derivatives and has been studied for its potential as a therapeutic agent in various fields, including cancer research and neurology.
Mecanismo De Acción
The mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death.
Biochemical and physiological effects:
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects in other contexts, such as in the treatment of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its potential as a therapeutic agent in various fields of research. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have potential as a cancer therapy and as a neuroprotective agent, among other applications. However, one limitation of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide. One direction is the development of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide as a therapeutic agent for cancer, either alone or in combination with other drugs. Another direction is the exploration of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)15(18)16-14-7-5-4-6-13(14)10-19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWREWLWPHBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
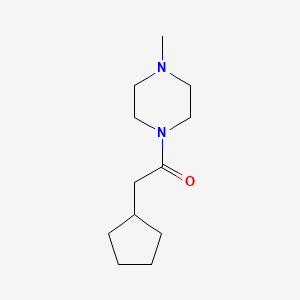
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
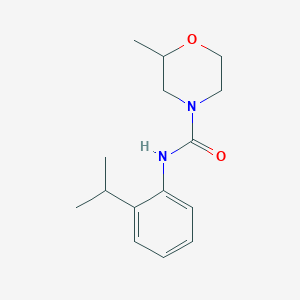
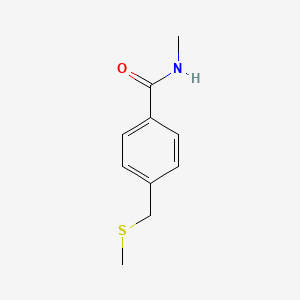
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)
